molecular formula C6H8N2O2 B582414 5-Cyclobutyl-1,3,4-oxadiazol-2-ol CAS No. 1255147-05-7

5-Cyclobutyl-1,3,4-oxadiazol-2-ol

Cat. No.: B582414
CAS No.: 1255147-05-7
M. Wt: 140.142
InChI Key: GWNHOOFZBSVHNW-UHFFFAOYSA-N
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Description

. This compound is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom, making it part of the oxadiazole family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclobutyl-1,3,4-oxadiazol-2-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclobutanecarboxylic acid hydrazide with carbon disulfide, followed by oxidative cyclization using agents such as iodine or bromine . The reaction conditions often require controlled temperatures and the presence of a base to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the purification process may include crystallization or chromatography techniques to ensure the desired purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Cyclobutyl-1,3,4-oxadiazol-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of substituted oxadiazoles with different functional groups.

Scientific Research Applications

5-Cyclobutyl-1,3,4-oxadiazol-2-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Medicine: Research indicates that oxadiazole derivatives, including this compound, exhibit antibacterial, antiviral, and anticancer properties.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-1,3,4-oxadiazol-2-ol
  • 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-ol
  • 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-ol
  • 5-p-Tolyl-1,3,4-oxadiazol-2-ol
  • 5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-ol

Uniqueness

5-Cyclobutyl-1,3,4-oxadiazol-2-ol is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties compared to other oxadiazole derivatives. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-cyclobutyl-3H-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c9-6-8-7-5(10-6)4-2-1-3-4/h4H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNHOOFZBSVHNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NNC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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